Pantoprazole N-Oxide Sodium Salt is synthesized from Pantoprazole through a series of chemical reactions involving oxidation processes. The original compound, Pantoprazole, is derived from the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride .
This compound belongs to the class of benzimidazole derivatives and is categorized as a proton pump inhibitor. It acts by inhibiting the hydrogen-potassium ATPase enzyme system in the gastric parietal cells, effectively reducing gastric acid secretion.
The synthesis of Pantoprazole N-Oxide Sodium Salt involves several key steps:
The molecular formula for Pantoprazole N-Oxide Sodium Salt is with a molecular weight of approximately 421.35 g/mol. The structural representation includes a benzimidazole ring connected to a sulfoxide group and fluorinated methoxy substituents.
The key reactions involved in the synthesis include:
These reactions are carefully controlled to prevent by-products and ensure high yields.
Pantoprazole N-Oxide Sodium Salt functions by irreversibly binding to the hydrogen-potassium ATPase enzyme system located in the gastric parietal cells. This inhibition blocks the final step of acid production in the stomach, leading to decreased gastric acidity. The effectiveness of this mechanism has been documented through various pharmacological studies, showing significant reductions in gastric acid secretion following administration .
These properties make Pantoprazole N-Oxide Sodium Salt suitable for oral and injectable formulations.
Pantoprazole N-Oxide Sodium Salt is primarily used in clinical settings for:
Research continues into its potential applications in other gastrointestinal disorders and its effectiveness compared to other proton pump inhibitors .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4